molecular formula C7H9N3OS2 B3016392 N-cyclopropyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide CAS No. 929975-23-5

N-cyclopropyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B3016392
CAS RN: 929975-23-5
M. Wt: 215.29
InChI Key: SDDCQVVNJNDNJZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been studied for their potential use in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For example, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was achieved by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving nucleophilic substitution reactions and the use of cyclopropyl and mercapto functional groups.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. In the case of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, the planes of the acetamide and thiadiazole units are slightly twisted, indicating potential flexibility in the molecule . This structural feature could influence the interaction of the compound with biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their functional groups. For instance, the presence of an acetamide group can lead to hydrogen bonding interactions, as observed in the crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, where molecules form centrosymmetric dimers via N—H⋯N hydrogen bonds . Additionally, the mercapto group in this compound could potentially be involved in redox reactions or the formation of disulfide bridges.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a pentadecyl chain in 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide confers lipophilic character to the molecule, which could affect its surface activity and antimicrobial properties . The electronic properties of these compounds, such as electrophilicity and nucleophilicity, can be investigated using computational methods like density functional theory (DFT), as demonstrated for a related compound .

Scientific Research Applications

Anticancer Potential

N-cyclopropyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been studied for their potential as anticancer agents. Research has shown that various derivatives of this compound demonstrate cytotoxic activity against different cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer. For example, derivatives with specific substituents exhibited notable cytotoxic activity against these cancer cell lines (Mohammadi-Farani, Heidarian, & Aliabadi, 2014). Furthermore, novel 1,3,4-thiadiazole derivatives were synthesized and showed promising cytotoxic activity against MCF-7 and A549 tumor cell lines (Acar Çevik et al., 2020).

Antibacterial and Antifungal Properties

1,3,4-thiadiazole derivatives, including this compound, have been investigated for their antimicrobial properties. These compounds have been found effective against various bacterial and fungal strains, indicating their potential in treating infections (Ameen & Qasir, 2017).

Plant Growth Regulation

Some derivatives of 1,3,4-thiadiazole, including this compound, have shown potential in regulating plant growth. Specific compounds in this category were found to enhance root elongation at low concentrations, suggesting their utility in agricultural applications (Yang, Wang, Zhang, & Wei, 2013).

Herbicidal Activities

Research has also explored the herbicidal activities of thiadiazole derivatives. These compounds, designed based on the structure of this compound, have shown potential as herbicides, indicating their applicability in weed control (Hou Yan-jun, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

N-cyclopropyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS2/c1-4(11)10(5-2-3-5)6-8-9-7(12)13-6/h5H,2-3H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDCQVVNJNDNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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